B1574606 DS-7423

DS-7423

Número de catálogo B1574606
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.

Aplicaciones Científicas De Investigación

Antitumor Activity in Ovarian Clear Cell Adenocarcinoma

DS-7423 is a novel dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), showing promising results in phase I clinical trials for solid tumors. Particularly, its efficacy in ovarian clear cell adenocarcinomas (OCCA) has been highlighted. DS-7423 demonstrates potent inhibition of PI3Kα and mTOR, as well as other isoforms of class I PI3K. It has shown significant antitumor effects in OCCA cell lines and mouse xenograft models, with a dose-dependent tumor growth suppression. The mechanism involves a decrease in S-phase cell populations and an increase in apoptosis, particularly effective in cell lines without TP53 mutations. This suggests DS-7423's potential as a molecular targeted therapy for OCCA, with its antitumor effect partly due to induction of TP53-dependent apoptosis in TP53 wild-type OCCAs (Kashiyama et al., 2014).

Phase I Clinical Trial in Japanese Patients with Advanced Solid Tumors

A phase I clinical trial of DS-7423 was conducted in Japanese subjects with advanced solid tumors. The study aimed to assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) profiles of DS-7423 and determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D). The trial involved various dosages of DS-7423, with observations of common adverse events like anorexia, diarrhea, nausea, and rash. The study found evidence of anticancer activity and disease stabilization in some subjects, particularly at higher doses. This study is crucial in establishing the safety profile and therapeutic potential of DS-7423 in treating advanced solid tumors (Yokota et al., 2014).

Propiedades

Nombre del producto

DS-7423

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

DS7423;  DS 7423;  DS-7423

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.